Cas no 1807129-48-1 (2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide)

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide structure
1807129-48-1 structure
商品名:2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
CAS番号:1807129-48-1
MF:C7H8F2N2O4S
メガワット:254.211227416992
CID:4888366

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
    • インチ: 1S/C7H8F2N2O4S/c1-15-6-3(12)2-4(16(10,13)14)11-5(6)7(8)9/h2,7H,1H3,(H,11,12)(H2,10,13,14)
    • InChIKey: KMLILTVIIGLHDS-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC(C(=C(C(F)F)N1)OC)=O)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 475
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 107

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029028612-500mg
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
1807129-48-1 95%
500mg
$1,819.80 2022-03-31
Alichem
A029028612-1g
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
1807129-48-1 95%
1g
$2,923.95 2022-03-31
Alichem
A029028612-250mg
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
1807129-48-1 95%
250mg
$1,019.20 2022-03-31

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide 関連文献

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2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamideに関する追加情報

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide

The compound 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide (CAS No. 1807129-48-1) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with substituents that confer specific chemical and biological properties. The difluoromethyl group, hydroxy group, and methoxy group are strategically positioned to influence the compound's reactivity, solubility, and bioavailability.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery. The sulfonamide group in this compound is known to enhance metabolic stability and improve pharmacokinetic profiles, making it a promising candidate for therapeutic applications. Researchers have explored its potential as a kinase inhibitor, targeting specific enzymes involved in disease pathways such as cancer and inflammation. The pyridine ring serves as a versatile scaffold, allowing for further functionalization to optimize biological activity.

The synthesis of 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the difluoromethyl group is achieved through nucleophilic substitution or coupling reactions, while the hydroxy and methoxy groups are introduced via oxidation or protection strategies. The final sulfonation step ensures the formation of the sulfonamide group, which is critical for its intended applications.

In terms of chemical properties, this compound exhibits good solubility in polar solvents due to the presence of hydrophilic groups like the hydroxy and methoxy substituents. Its stability under various pH conditions makes it suitable for use in both acidic and neutral environments. The compound's ability to form hydrogen bonds further enhances its compatibility with biological systems, making it an attractive candidate for drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. Molecular docking studies have shown promising interactions with key enzymes, suggesting its potential as a lead compound in drug development. Furthermore, green chemistry approaches have been employed to optimize the synthesis process, reducing waste and improving sustainability.

The application of 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in electronic materials, such as organic semiconductors and conductive polymers. The pyridine ring's aromaticity contributes to its stability and conductivity, while the substituents can be tailored to modulate electronic behavior.

In conclusion, 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide (CAS No. 1807129-48-1) represents a cutting-edge compound with diverse applications across multiple disciplines. Its structure enables versatile chemical modifications, making it a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry.

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